molecular formula C16H20N4O5S B6559311 N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide CAS No. 1021214-43-6

N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide

Katalognummer: B6559311
CAS-Nummer: 1021214-43-6
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: HBCGNSZHKRSCRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide is a synthetic small molecule featuring a spiroazaspiro[4.5]decane core substituted with a methyl group at position 3, two oxo groups at positions 2 and 4, and a sulfonyl-linked phenylacetamide moiety at position 6.

Eigenschaften

IUPAC Name

N-[4-[(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-11(21)17-12-3-5-13(6-4-12)26(24,25)20-9-7-16(8-10-20)14(22)19(2)15(23)18-16/h3-6H,7-10H2,1-2H3,(H,17,21)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCGNSZHKRSCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazaspiro core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps, such as sulfonation and acetylation, are then employed to introduce the sulfonyl and acetamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl group can be further oxidized to produce sulfonic acids.

  • Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of different derivatives.

  • Substitution: The acetamide group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl group.

  • Reduced Derivatives: Formed by the reduction of the compound.

  • Substituted Derivatives: Created by substituting the acetamide group with other functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Material Science: Its unique structure makes it suitable for use in the design of new materials with specific properties.

  • Industry: It can be utilized in the synthesis of advanced materials and chemicals for industrial applications.

Wirkmechanismus

The mechanism by which N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to receptors or enzymes, modulating their activity. The acetamide group may also play a role in the compound's biological activity by interacting with other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs are explored below, with key differences in substituents, pharmacological profiles, and synthetic routes highlighted.

Structural Analogues with Modified Spirocyclic Substituents

  • Compound 23c (N-(Naphthalen-1-ylmethyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butanamide)

    • Key Differences : A butanamide linker replaces the sulfonyl group, and a naphthalen-1-ylmethyl substituent is present.
    • Activity : Synthesized as a KRAS-PDEd inhibitor, showing potent antitumor activity in patient-derived models.
    • Synthesis : Uses MgSO4 and NaBH4 for reductive amination, purified via flash chromatography .
  • Compound 14 (3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)

    • Key Differences : Chlorophenyl-piperazine substituent enhances receptor binding affinity.
    • Activity : Demonstrated serotonin receptor modulation in preclinical models .
  • N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

    • Key Differences : Ethoxy group increases lipophilicity; sulfanyl linker replaces sulfonyl.
    • Activity : Improved metabolic stability compared to sulfonyl analogs, though reduced aqueous solubility .

Functional Analogues with Sulfonamide/Acetamide Modifications

  • Compound 35 (N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide)

    • Key Differences : Piperazinyl group instead of spirocyclic core.
    • Activity : Exhibits analgesic activity comparable to paracetamol (EC50 = 12 µM) .
  • Compound 36 (N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide) Key Differences: Diethylsulfamoyl group enhances blood-brain barrier penetration. Activity: Anti-hypernociceptive effects in inflammatory pain models (ED50 = 8.2 mg/kg) .
  • N-(4-Methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

    • Key Differences : Methoxyphenyl group improves solubility; lacks sulfonyl linkage.
    • Activity : Lower cytotoxicity (IC50 > 100 µM) but reduced potency in kinase assays .

Research Findings and Implications

  • Pharmacological Gaps : The target compound’s spiroazaspiro core may offer unique kinase or receptor binding profiles compared to linear sulfonamides like Compound 35 .
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro in Compound 14) could enhance binding affinity, while alkyl substituents (e.g., ethoxy in ) may improve pharmacokinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.